molecular formula C10H12OS B2418345 (5S)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol CAS No. 1394680-91-1

(5S)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol

Cat. No.: B2418345
CAS No.: 1394680-91-1
M. Wt: 180.27
InChI Key: KAFZCUFUJCWFTO-VIFPVBQESA-N
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Description

(5S)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol is a chemical compound with a unique structure that includes a benzothiepin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a thiol and a benzyl halide, followed by cyclization using a base. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(5S)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzothiepin ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while substitution reactions can introduce various functional groups into the benzothiepin ring.

Scientific Research Applications

(5S)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5S)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-tetrahydro-1-benzothiepin-5-ol: Lacks the stereochemistry of the (5S) isomer.

    1-benzothiepin-5-ol: A simpler structure without the tetrahydro ring.

    2,3-dihydro-1-benzothiepin-5-ol: A partially reduced form of the compound.

Uniqueness

(5S)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol is unique due to its specific stereochemistry, which can influence its reactivity and biological activity

Properties

IUPAC Name

(5S)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9,11H,3,5,7H2/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFZCUFUJCWFTO-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2SC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=CC=CC=C2SC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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